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Introduction
The delivery of nanoparticles into living cells is a critical aspect of nanomedicine and targeted

drug delivery. Gold nanoparticles (AuNPs) are of particular interest due to their unique

physicochemical properties, biocompatibility, and ease of functionalization. However, efficient

intracellular delivery remains a challenge. This document provides detailed application notes

and protocols for utilizing the TAT-HA2 fusion peptide to enhance the cellular uptake and

endosomal escape of gold nanoparticles.

The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a cell-

penetrating peptide (CPP) known to facilitate the cellular entry of various cargo molecules.[1]

The HA2 peptide is a pH-sensitive fusogenic peptide from the influenza virus hemagglutinin,

which aids in the release of cargo from endosomes into the cytoplasm by disrupting the

endosomal membrane in the acidic environment of late endosomes.[2] The combination of TAT

and HA2 peptides on the surface of gold nanoparticles is intended to synergistically enhance

both cellular uptake and subsequent cytosolic delivery of the nanoparticle cargo.

These application notes provide a comprehensive guide, including detailed experimental

protocols for the synthesis of TAT-HA2 functionalized AuNPs, characterization, and evaluation

of their cellular uptake and cytotoxicity.
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Data Presentation
Cellular Uptake of Functionalized Gold Nanoparticles
The following table summarizes the quantitative analysis of cellular uptake of 5 nm gold

nanoparticles with different surface functionalizations in HeLa cells. The data is based on

photothermal microscopy quantification, where the signal intensity is proportional to the number

of internalized nanoparticles.[3][4]

Functionalization
Mean Photothermal
Intensity (Arbitrary Units)

Fold Increase in Uptake
(vs. Capping Peptide)

Capping Peptide (Control) 1.0 1.0

10% HA2 2.2 2.2

1% TAT 5.8 5.8

10% HA2 + 1% TAT 5.9 5.9

Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold
Nanoparticles (AuNPs)
This protocol describes the synthesis of ~10-20 nm gold nanoparticles using the citrate

reduction method.

Materials:

Hydrogen tetrachloroaurate (HAuCl₄)

Trisodium citrate (Na₃C₆H₅O₇)

Ultrapure water

Glassware (thoroughly cleaned with aqua regia)

Procedure:
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Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.

In a clean flask, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

Rapidly add 10 mL of the trisodium citrate solution to the boiling HAuCl₄ solution.

The solution color will change from yellow to blue and then to a brilliant red, indicating the

formation of AuNPs.

Continue boiling and stirring for 15 minutes.

Remove the flask from the heat and allow it to cool to room temperature.

Characterize the synthesized AuNPs by UV-Vis spectroscopy (for surface plasmon

resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).

Protocol 2: Functionalization of AuNPs with TAT-HA2
Peptides
This protocol details the surface modification of citrate-capped AuNPs with custom-synthesized

TAT-HA2 peptides containing a cysteine residue for attachment to the gold surface.

Materials:

Citrate-capped AuNPs (from Protocol 1)

Cysteine-terminated TAT-HA2 peptide (custom synthesized)

Phosphate Buffered Saline (PBS)

Tween 20

Procedure:

Resuspend the cysteine-terminated TAT-HA2 peptide in ultrapure water to a stock

concentration of 1 mM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the TAT-HA2 peptide solution to the AuNP suspension to achieve the desired final

peptide concentration (e.g., 100 µM).[3]

Add Tween 20 to a final concentration of 0.05% (v/v) to enhance colloidal stability.[3]

Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to

facilitate the formation of the self-assembled monolayer.

Purify the functionalized AuNPs by centrifugation to remove unbound peptides. The

centrifugation speed and time will depend on the nanoparticle size.

Resuspend the pellet in PBS.

Repeat the centrifugation and resuspension steps three times.

Characterize the functionalized AuNPs using UV-Vis spectroscopy (observe the red-shift in

the plasmon peak), Dynamic Light Scattering (DLS) (for hydrodynamic diameter and zeta

potential), and TEM.

Protocol 3: Quantification of Cellular Uptake of AuNPs
This protocol provides methods for quantifying the internalization of TAT-HA2 functionalized

AuNPs into cells.

3.1. Cell Culture and Treatment:

Seed cells (e.g., HeLa) in appropriate culture vessels (e.g., 6-well plates or 96-well plates)

and allow them to adhere overnight.

Replace the culture medium with fresh medium containing the desired concentration of

functionalized AuNPs.

Incubate the cells for the desired time period (e.g., 4 hours).[3]

Wash the cells three times with PBS to remove non-internalized nanoparticles.

3.2. Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
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After washing, lyse the cells using an appropriate lysis buffer.

Digest the cell lysates with aqua regia (a mixture of nitric acid and hydrochloric acid) to

dissolve the gold nanoparticles.[1]

Dilute the digested samples to a suitable concentration for ICP-MS analysis.

Quantify the gold content in the samples using an ICP-MS instrument.

Relate the gold mass to the number of nanoparticles per cell by determining the cell number

in parallel wells.

3.3. Quantification by Flow Cytometry:

After washing, detach the cells using trypsin-EDTA.

Resuspend the cells in PBS.

Analyze the cell suspension using a flow cytometer. The side scatter (SSC) signal is

sensitive to the presence of intracellular gold nanoparticles.[5][6]

Compare the SSC intensity of treated cells to that of untreated control cells to quantify the

relative uptake.

Protocol 4: Cytotoxicity Assays
This protocol describes two common methods to assess the cytotoxicity of TAT-HA2

functionalized AuNPs.

4.1. MTT Assay (Cell Viability):

Seed cells in a 96-well plate and treat them with varying concentrations of functionalized

AuNPs as described in Protocol 3.1.

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at

37°C.[7]
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Living cells will reduce the yellow MTT to purple formazan crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

specialized reagent).[8]

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate

reader.[8]

Calculate cell viability as a percentage relative to untreated control cells.

4.2. LDH Assay (Membrane Integrity):

Seed cells in a 96-well plate and treat them with varying concentrations of functionalized

AuNPs.

After incubation, collect the cell culture supernatant.

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the

supernatant using a commercially available LDH cytotoxicity assay kit.[9][10]

The assay involves an enzymatic reaction that produces a colored formazan product, which

is measured spectrophotometrically at around 490 nm.[9][11]

Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis

buffer).
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Caption: TAT-HA2 mediated delivery pathway of gold nanoparticles.
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Caption: Workflow for synthesis and functionalization of AuNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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